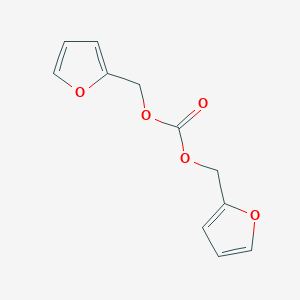

Difurfuryl carbonate

Cat. No. B8349058

M. Wt: 222.19 g/mol

InChI Key: HURMOMMEUANEGC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09045707B2

Procedure details

Preferably, when the carbonate of the ester exchange reaction is selected from one or more of the group consisting of dimethyl carbonate and ethylene carbonate and the monohydric alcohol is furfuryl alcohol, the metal-earth oxide composite catalyst is adopted. In this case, the mole ratio of the carbonate to furfuryl alcohol is in the range of 1:1 to 1:20, preferably in the range of 1:2 to 1:8; the ester exchange reaction is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes. Specifically, conversion rate of dimethyl carbonate in the ester exchange reaction is not lower than 85%, preferably not lower than 95%, and difurfuryl carbonate yield is not lower than 80%, preferably not lower than 90%.

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

monohydric alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=O)([O-])[O-].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].[C:11]1(=O)[O:15][CH2:14][CH2:13]O1.C(O)[C:18]1[O:22][CH:21]=[CH:20][CH:19]=1>>[C:5](=[O:10])([O:8][CH2:9][C:11]1[O:15][CH:14]=[CH:13][CH:1]=1)[O:6][CH2:7][C:21]1[O:22][CH:18]=[CH:19][CH:20]=1

|

Inputs

Step One

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCO1)=O

|

Step Six

[Compound]

|

Name

|

monohydric alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)O

|

Step Eight

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC1=CC=CO1)(OCC1=CC=CO1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |